N-Boc-3-fluoro-2-nitroaniline chemical properties and structure
N-Boc-3-fluoro-2-nitroaniline chemical properties and structure
An In-Depth Technical Guide to N-Boc-3-fluoro-2-nitroaniline: Properties, Synthesis, and Applications in Drug Discovery
Abstract
N-Boc-3-fluoro-2-nitroaniline is a strategically designed synthetic building block of significant interest to researchers, medicinal chemists, and drug development professionals. This guide provides a comprehensive technical overview of its core chemical properties, molecular structure, and its pivotal role in modern synthetic chemistry. We will explore the rationale behind its design, detailing the synergistic effects of the fluorine atom, the nitro group, and the Boc-protecting group. This document furnishes field-proven insights into its synthesis, including a detailed experimental protocol and workflow visualization. Furthermore, we examine its reactivity and strategic applications as a versatile intermediate for constructing complex, biologically active molecules, supported by pathway diagrams and authoritative references.
Introduction: A Molecule of Strategic Importance
In the landscape of medicinal chemistry, the N-substituted 2-nitroaniline scaffold is a well-established pharmacophore, demonstrating a wide array of biological activities.[1] The electron-withdrawing nature of the nitro group is often integral to the mechanism of action, particularly for compounds activated under the hypoxic conditions characteristic of solid tumors.[1] The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design, a testament to its ability to profoundly modulate key molecular properties.[2]
The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and fine-tune the acidity (pKa) of nearby functional groups, thereby improving pharmacokinetic profiles.[2][3] N-Boc-3-fluoro-2-nitroaniline emerges as a highly valuable intermediate that merges these critical features: the reactive potential of the nitroaniline core, the beneficial pharmacokinetic influence of fluorine, and the synthetic versatility afforded by the acid-labile tert-butyloxycarbonyl (Boc) protecting group.
Molecular Structure and Physicochemical Properties
Structural Analysis
N-Boc-3-fluoro-2-nitroaniline, with the molecular formula C₁₁H₁₃FN₂O₄, possesses a carefully orchestrated arrangement of functional groups on a benzene ring.
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2-Nitro Group: This powerful electron-withdrawing group significantly deactivates the aromatic ring towards electrophilic substitution and lowers the basicity of the aniline nitrogen.[4] Its primary synthetic value lies in its potential for reduction to a primary amine, a key functional handle for further elaboration.
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3-Fluoro Group: Positioned meta to the nitro group and ortho to the N-Boc group, the fluorine atom exerts a strong inductive electron-withdrawing effect. This influences the overall electronic landscape of the molecule and can improve metabolic stability.[5]
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1-N-Boc Group: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the aniline nitrogen. It prevents unwanted side reactions during synthetic transformations at other sites of the molecule and can be cleanly removed under acidic conditions to unmask the reactive amine.[6]
These groups collectively make the molecule an ideal precursor for generating a library of substituted 1,2-diaminobenzene derivatives, which are core structures in many pharmaceutical agents.[4]
Physicochemical Data
The key quantitative properties of N-Boc-3-fluoro-2-nitroaniline are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 2504203-51-2 | [7] |
| Molecular Formula | C₁₁H₁₃FN₂O₄ | [7] |
| Molecular Weight | 256.23 g/mol | [7] |
| Purity | Typically ≥98% | [7] |
| Appearance | White to Yellow Solid | |
| Storage Conditions | Sealed in dry, 2-8°C | [7] |
| Topological Polar Surface Area (TPSA) | 81.47 Ų | [7] |
| LogP (calculated) | 3.0809 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bonds | 2 | [7] |
Spectroscopic Characterization (Anticipated)
Validation of the structure of N-Boc-3-fluoro-2-nitroaniline relies on a combination of standard spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, its features can be reliably predicted based on analogous structures.[8][9]
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with coupling patterns influenced by both the fluorine and adjacent protons. A distinct singlet integrating to nine protons around 1.5 ppm would correspond to the tert-butyl group of the Boc protector.
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¹³C NMR: Signals for the aromatic carbons would be split due to C-F coupling. The carbonyl carbon of the Boc group would appear around 150-155 ppm.
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¹⁹F NMR: A singlet or a complex multiplet, depending on the solvent and neighboring protons, would confirm the presence of the fluorine atom.
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IR Spectroscopy: Key stretches would include N-H vibrations (around 3300-3400 cm⁻¹), C=O of the carbamate (around 1700-1750 cm⁻¹), and asymmetric/symmetric stretches for the NO₂ group (around 1520 and 1340 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of 256.23 g/mol .
Synthesis and Purification
Retrosynthetic Rationale
The synthesis of N-Boc-3-fluoro-2-nitroaniline is a straightforward and high-yielding process. The most logical approach involves the direct N-acylation of the commercially available starting material, 3-fluoro-2-nitroaniline, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis due to its reliability and the ease of handling the reagents.
Experimental Protocol: Boc-Protection of 3-fluoro-2-nitroaniline
This protocol is a self-validating system designed for high conversion and simplified purification. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
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3-Fluoro-2-nitroaniline (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
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4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-fluoro-2-nitroaniline (1.0 eq) in anhydrous DCM. Causality: Anhydrous conditions are crucial to prevent the hydrolysis of Boc₂O.
-
Addition of Reagents: To the stirred solution, add DMAP (0.1 eq) followed by the portion-wise addition of Boc₂O (1.1 eq). Causality: DMAP is a highly effective acylation catalyst that accelerates the reaction. A slight excess of Boc₂O ensures the complete consumption of the starting aniline.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
-
Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine. Causality: The acidic wash removes the basic catalyst, while the bicarbonate and brine washes remove remaining aqueous-soluble impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-Boc-3-fluoro-2-nitroaniline.
Reactivity and Applications in Medicinal Chemistry
Key Reactive Sites for Derivatization
The synthetic utility of N-Boc-3-fluoro-2-nitroaniline stems from the orthogonal reactivity of its functional groups.
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Boc Group Deprotection: The N-Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent like dioxane or methanol.[6] This unmasks the aniline nitrogen, making it available for a wide range of subsequent reactions such as amide bond formation, sulfonylation, or N-alkylation.
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Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine using various established methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reduction with reagents like iron powder in acetic acid or tin(II) chloride. This transformation yields a valuable ortho-phenylenediamine derivative, a key precursor for the synthesis of benzodiazepines, quinoxalines, and benzimidazoles.[4]
Strategic Use as a Synthetic Building Block
The ability to selectively manipulate the Boc and nitro groups allows for a stepwise, controlled synthesis of complex molecular architectures. A common synthetic strategy involves:
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Using the intact N-Boc-3-fluoro-2-nitroaniline in a reaction that modifies another part of a larger molecule.
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Selectively deprotecting the Boc group to reveal the aniline for coupling.
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Reducing the nitro group to form a second aniline, which can then be used to form a heterocyclic ring.
This strategic flexibility makes it an indispensable tool for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Logical Pathway for Derivatization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. chemscene.com [chemscene.com]
- 8. N-BOC ANILINE(3422-01-3) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Nitroaniline(88-74-4) 1H NMR [m.chemicalbook.com]
